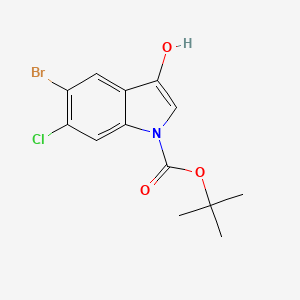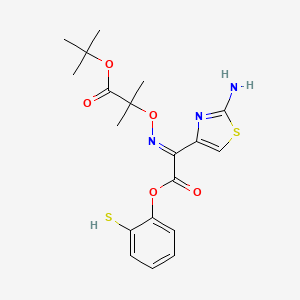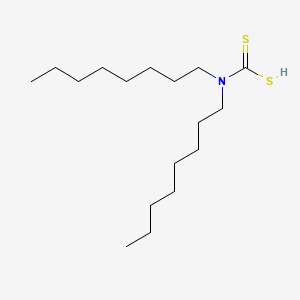
1-Boc-5-bromo-6-chloro-1H-indol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-5-bromo-6-chloro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol typically involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the indole nucleus, followed by bromination and chlorination reactions. The synthetic route can be summarized as follows:
Protection: The indole nucleus is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Bromination: The protected indole is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Analyse Des Réactions Chimiques
1-Boc-5-bromo-6-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The indole nucleus can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Applications De Recherche Scientifique
1-Boc-5-bromo-6-chloro-1H-indol-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Indole derivatives, including this compound, are used in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
1-Boc-5-bromo-6-chloro-1H-indol-3-ol can be compared with other indole derivatives, such as:
5-Bromo-6-chloro-1H-indol-3-ol: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-5-bromo-1H-indol-3-ol: Similar structure but lacks the chlorine atom, affecting its reactivity and biological activity.
1-Boc-6-chloro-1H-indol-3-ol: Lacks the bromine atom, which may influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrClNO3 |
|---|---|
Poids moléculaire |
346.60 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3 |
Clé InChI |
GOCPGHYVOVCIRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)

